2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
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Overview
Description
2,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of dichloro groups on the benzamide ring and a methylpyrimidinyl group attached via a methylene bridge. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Mechanism of Action
Mode of Action
It is known that the compound is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is involved in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine . It undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines
Pharmacokinetics
It is known that the compound is soluble in chloroform, ether, ethyl acetate and toluene, and insoluble in water . These solubility properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide, it is recommended to store the compound away from oxidizing agents and bases . The compound should be kept in a cool, dry, and well-ventilated condition . These environmental conditions can help maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 6-methylpyrimidine-4-methanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 6-methylpyrimidine-4-methanol in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrimidine ring.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often used in coupling reactions, with solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
2,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: This compound shares the dichloro and methylpyrimidine groups but lacks the benzamide moiety.
4,6-Dichloro-2-methylpyrimidine: Similar in structure but with different substitution patterns on the pyrimidine ring.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: A related compound with a different core structure but similar functional groups.
Uniqueness
2,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is unique due to the combination of its dichloro-substituted benzamide ring and the methylpyrimidinyl group This unique structure imparts specific reactivity and properties that are not observed in other similar compounds
Properties
IUPAC Name |
2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-3-2-9(14)5-12(11)15/h2-5,7H,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMFXJJNTQQKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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